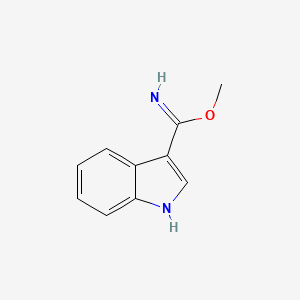

methyl 1H-indole-3-carboximidate

Description

Contextualizing Indole (B1671886) Derivatives in Contemporary Organic Synthesis

Indole derivatives are a cornerstone of modern organic synthesis, largely due to their prevalence in natural products and their diverse biological activities. dergipark.org.trnumberanalytics.com The indole core is present in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of alkaloids with potent pharmacological properties. wikipedia.orgcreative-proteomics.com This has spurred the development of a multitude of synthetic methods to access functionalized indoles, enabling the exploration of new chemical space for drug discovery and materials science. dergipark.org.tracs.org The ability to introduce various substituents at different positions of the indole ring is crucial for fine-tuning the properties of the resulting molecules. acs.org

The Significance of the Imidate Functionality in Chemical Transformations

The imidate functional group, also known as an imino-ether, is a versatile synthon in organic chemistry. rsc.orgrsc.org Unlike the more common amide group, the imidate possesses both nucleophilic and electrophilic character, enhancing its utility in a wide range of chemical transformations. rsc.orgrsc.org Imidates can act as precursors to various nitrogen-containing heterocycles, and their unique reactivity has been harnessed in C-N annulation reactions under various catalytic conditions. rsc.orgrsc.org They are key intermediates in reactions such as the Pinner reaction and can undergo transformations to yield esters, ortho-esters, and amidines. rsc.orgalfa-chemistry.com

Historical Development and Evolution of Indole Synthesis Techniques

The journey of indole chemistry began in the mid-19th century with the study of the dye indigo. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer first synthesized indole itself by reducing oxindole (B195798) with zinc dust. wikipedia.orgchemeurope.com A major breakthrough came in 1883 with the discovery of the Fischer indole synthesis by Emil Fischer, a method that remains one of the most widely used for preparing substituted indoles. wikipedia.orgcreative-proteomics.comchemeurope.com Over the years, numerous other methods have been developed, including the Leimgruber-Batcho, Madelung, and Reissert syntheses, each offering different advantages in terms of substrate scope and reaction conditions. wikipedia.orgchemeurope.combhu.ac.in Modern advancements have focused on developing more efficient, greener, and versatile methods, including microwave-assisted and metal-catalyzed reactions. openmedicinalchemistryjournal.com

Overview of Research Trajectories for Indole Imidates as Synthetic Intermediates

Indole imidates, including methyl 1H-indole-3-carboximidate, are valuable intermediates in the synthesis of more complex heterocyclic systems. Research in this area focuses on exploiting the reactivity of the imidate group to construct new rings and introduce functional diversity. For example, the reaction of 1-methylindole-3-carboxamides with propargyl alcohols can lead to the formation of lactams through a [4+3]-annulation and a notable migration of the carboxamide group. nih.gov The development of new catalytic systems to mediate the transformations of indole imidates is an active area of investigation, aiming to provide access to novel molecular scaffolds with potential biological activity. rsc.orgrsc.org

Interactive Data Table: Properties of Indole and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Indole | 1H-Indole | C₈H₇N | 117.15 |

| Methyl 1H-indole-3-carboxylate | methyl 1H-indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 nih.gov |

| N-Methyl-1H-indole-3-carboxamide | N-methyl-1H-indole-3-carboxamide | C₁₀H₁₀N₂O | 174.20 nih.gov |

| 1-Methyl-1H-indole-3-carbaldehyde | 1-methylindole-3-carbaldehyde | C₁₀H₉NO | 159.18 nih.gov |

| Methyl 1-methylindole-3-carboxylate | methyl 1-methylindole-3-carboxylate | C₁₁H₁₁NO₂ | 189.21 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indole-3-carboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9/h2-6,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYCPSULZRWRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 1h Indole 3 Carboximidate

Nucleophilic Reactivity at the Imidate Carbon Center

The carbon-nitrogen double bond in the imidate functionality of methyl 1H-indole-3-carboximidate presents a key site for nucleophilic attack. This electrophilic carbon is susceptible to reaction with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reactions with Nitrogen Nucleophiles (Amines, Hydrazine (B178648), Ammonia)

This compound readily reacts with nitrogen-based nucleophiles such as amines, hydrazine, and ammonia (B1221849). These reactions typically proceed through a nucleophilic addition to the imidate carbon, followed by the elimination of methanol (B129727), to yield amidines or related heterocyclic systems.

The reaction with primary and secondary amines leads to the formation of the corresponding N-substituted indole-3-carboxamidines. This transformation is a common strategy for the synthesis of these valuable compounds. For instance, the reaction of indoles with 1,3,5-triazinanes, which generate aryl imines in situ, can lead to C-3 amino-methylated indoles. youtube.com In the presence of a Lewis acid, a subsequent Hofmann-Martius-type rearrangement can occur. youtube.com

Hydrazine and its derivatives are particularly important reactants. The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of 3-(1H-indol-3-yl)-1,2,4-triazole derivatives. This cyclization reaction is a powerful method for the synthesis of various substituted triazoles, which are significant motifs in medicinal chemistry. libretexts.orgresearchgate.net The reaction of indole-3-carboxaldehyde (B46971) with hydrazine derivatives also yields various heterocyclic products. saskoer.ca For example, cyclization with hydrazine hydrate can produce 5-oxopyrazolidine-4-carbonitrile derivatives. saskoer.ca Furthermore, reactions with hydrazine can lead to the formation of pyridazino[4,5-b]indoles. masterorganicchemistry.com

The use of formylhydrazide in reactions with related carboxyimidate salts has been shown to produce (1,2,4-triazol-3-yl)acetates. researchgate.net Similarly, ammonia can react to form the parent indole-3-carboxamidine. The general reactivity of carboximidates with amines and ammonia to form amidines is a well-established transformation. masterorganicchemistry.com

Table 1: Reactions of this compound with Nitrogen Nucleophiles

| Nucleophile | Product Type | Significance | References |

|---|---|---|---|

| Primary/Secondary Amines | N-substituted Indole-3-carboxamidines | Synthesis of amidine derivatives | youtube.commasterorganicchemistry.com |

| Hydrazine Hydrate | 3-(1H-Indol-3-yl)-1,2,4-triazoles, Pyridazino[4,5-b]indoles | Access to biologically relevant heterocyclic systems | libretexts.orgresearchgate.netsaskoer.camasterorganicchemistry.com |

| Formylhydrazide | (1,2,4-Triazol-3-yl)acetates | Synthesis of functionalized triazoles | researchgate.net |

| Ammonia | Indole-3-carboxamidine | Formation of the parent amidine | masterorganicchemistry.com |

Reactions with Oxygen Nucleophiles (Alcohols, Phenols)

The reaction of this compound with oxygen nucleophiles like alcohols and phenols can lead to the formation of orthoesters or undergo transesterification, although these reactions are generally less common than those with nitrogen nucleophiles. Carboximidates can be hydrolyzed to esters in the presence of water. masterorganicchemistry.com Aliphatic imidates can react with an excess of alcohol under acidic conditions to form orthoesters of the type RC(OR')3. masterorganicchemistry.com While aromatic imidates can also undergo this transformation, it is a less favorable process. masterorganicchemistry.com

Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents)

The reaction of this compound with carbon nucleophiles, such as Grignard reagents and organolithium compounds, is anticipated to proceed via nucleophilic addition to the electrophilic imidate carbon. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of related functional groups like nitriles and esters.

Organometallic reagents are powerful nucleophiles that readily add to carbon-heteroatom multiple bonds. researchgate.net Grignard reagents are known to add to nitriles to form an intermediate imine, which upon hydrolysis yields a ketone. youtube.com A double addition of organometallic reagents to nitriles can lead to tertiary carbinamines. Organolithium reagents, being more reactive, can add twice to carboxylic acids to form ketones after an acidic workup. libretexts.orgresearchgate.net

Given the structural similarity of the imidate to a nitrile, it is plausible that the reaction of this compound with one equivalent of a Grignard reagent, followed by hydrolysis, would yield an N-unsubstituted ketone, 3-acylindole. With an excess of a more reactive organolithium reagent, a double addition could potentially occur, leading to a tertiary alcohol after workup. However, the presence of the acidic N-H proton on the indole (B1671886) ring could complicate these reactions, as organometallic reagents are also strong bases and could deprotonate the indole nitrogen. uniba.it This would form an indole Grignard reagent, which can then react at either the N-1 or C-3 position.

Electrophilic Reactivity of the Indole Moiety

The indole ring system is electron-rich and susceptible to electrophilic attack. The presence of the carboximidate group at the C-3 position influences the regioselectivity of these reactions.

C-H Functionalization Reactions

The indole nucleus can undergo direct C-H functionalization, a powerful tool for the synthesis of complex indole derivatives. The regioselectivity of these reactions is often directed by a substituent on the indole ring.

For 3-substituted indoles, C-H functionalization can be directed to various positions. A directing group at the C-3 position can facilitate metallation and subsequent functionalization at the C-2 or C-4 positions. For instance, palladium-catalyzed C-H functionalization of C3-substituted indoles can lead to C2-arylation. Transition-metal catalyzed C-H functionalization of indoles is a broad field with methodologies for arylation, alkenylation, alkynylation, and other transformations at various positions of the indole ring. Iodine/copper iodide-mediated C-H functionalization of N-aryl enamines provides a route to indole derivatives through oxidative C-C bond formation.

Functionalization at the Indole Nitrogen (N-1 Functionalization)

The nitrogen atom of the indole ring (N-1) is a nucleophilic site and can be readily functionalized. This N-H proton is acidic and can be removed by a base, allowing for the introduction of various electrophiles.

N-1 functionalization is a common strategy in indole chemistry to protect the nitrogen, modulate the electronic properties of the ring, or introduce a point of diversity. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. The synthesis of methyl 1-methyl-1H-indole-3-carboxylate from 1-methyl-1H-indole-3-carboxylic acid and methanol is a documented example of a compound with a functionalized indole nitrogen. The reaction of indoles with 1,3,5-triazinanes can result in C-3 amino-methylated indoles, but N-functionalization can also occur depending on the reaction conditions. youtube.com

Table 2: Electrophilic Reactivity of the Indole Moiety in this compound

| Reaction Type | Position of Functionalization | Typical Reagents/Conditions | Significance | References |

|---|---|---|---|---|

| C-H Functionalization | C-2, C-4 | Palladium catalysts, Iodoarenes | Direct introduction of aryl groups and other functionalities | |

| N-1 Functionalization | N-1 | Alkyl halides, Base | Protection, modulation of electronic properties, diversification | youtube.com |

Rearrangement Reactions Involving the Imidate Moiety (e.g., Overman, Mumm Rearrangements)

The imidate functionality in this compound is a key reactive center, potentially participating in several classical rearrangement reactions. While specific studies on this particular indole derivative are not extensively documented, the established mechanisms of the Overman and Mumm rearrangements provide a strong basis for predicting its behavior.

The Overman rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allylic imidate to an allylic amine. wikipedia.orgorganic-chemistry.orgyoutube.com For this compound to undergo this transformation, it would first need to be N-allylated. The subsequent thermal or metal-catalyzed (e.g., with Pd(II) or Hg(II) salts) rearrangement would proceed through a chair-like transition state, leading to the formation of an N-allyl-indole-3-carboxamide derivative. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the stereoselective synthesis of amines.

The Mumm rearrangement involves the 1,3-(O,N)-acyl transfer of an acyl group from an imidate oxygen to the nitrogen. wikipedia.org This intramolecular process typically occurs when the nitrogen of the imidate is acylated. In the context of this compound, if the indole nitrogen were acylated, a subsequent Mumm rearrangement could potentially lead to the formation of an N-acyl-N-(indol-3-oyl)amine derivative, though such a pathway is less commonly explored for simple imidates and is more relevant in the context of multicomponent reactions like the Ugi reaction.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The indole scaffold is a valuable building block for the synthesis of complex, fused heterocyclic systems, often through cycloaddition reactions. nih.govresearchgate.net The double bond at the C2-C3 position of the indole ring in this compound can act as a dienophile or participate in other cycloaddition processes.

[4+2] Cycloadditions (Diels-Alder Type Reactions): While the isolated C2-C3 double bond of indole is not a classic diene, derivatives can be designed to participate in Diels-Alder reactions. For instance, functionalization of the indole nitrogen or the C2 position can generate a diene system that can react with various dienophiles to construct carbazole (B46965) or other polycyclic indole derivatives.

[3+2] Cycloadditions: Indole derivatives are known to react with 1,3-dipoles to afford five-membered heterocyclic rings fused to the indole core. For example, the reaction with nitrile imines can lead to the formation of fused 1,2,4-triazoles. nih.gov The imidate group at the 3-position of this compound could influence the regioselectivity of such cycloadditions.

[3+3] Cycloadditions: These reactions offer a route to six-membered heterocyclic rings. For instance, the reaction of an appropriate indole derivative with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of fused pyridines or pyrones.

The following table illustrates representative examples of cycloaddition reactions involving indole derivatives, which could be adapted for this compound.

| Cycloaddition Type | Reactants | Product Type |

| [4+2] | 2-Vinylindole + N-Phenylmaleimide | Fused Carbazole |

| [3+2] | Indole + Nitrile Imine | Fused Triazole |

| [3+3] | 2-Alkynyl Indole + 1,1-Cyclopropanediester | Tetrahydrocarbazole |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The indole nucleus is amenable to a wide array of metal-catalyzed C-H functionalization and cross-coupling reactions, providing powerful methods for the synthesis of substituted indoles. researchgate.netekb.eg Palladium catalysts are particularly prevalent in this field. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The C-H bonds of the indole ring, particularly at the C2 and C7 positions, can be activated and functionalized using palladium catalysis. Reactions such as the Suzuki, Heck, and Sonogashira couplings are well-established for indole derivatives. nih.gov The imidate group at C3 in this compound could act as a directing group, influencing the regioselectivity of C-H activation. For instance, chelation of the palladium catalyst to the imidate nitrogen and the indole nitrogen could direct functionalization to the C2 or C4 positions.

Furthermore, if the indole nitrogen is protected, the C2-H bond becomes more susceptible to activation. Palladium-catalyzed oxidative amination and alkenylation at the C2 position of indoles have been reported. nih.gov

Other Metal-Catalyzed Reactions: Catalysts based on copper, rhodium, and other transition metals have also been employed in the functionalization of indoles. elsevierpure.comrsc.org For example, copper-catalyzed reactions are often used for N-arylation and the formation of C-N bonds.

Below is a table summarizing typical metal-catalyzed cross-coupling reactions on indole scaffolds.

| Reaction | Catalyst | Coupling Partner | Product |

| Suzuki Coupling | Pd(OAc)₂ / Ligand | Arylboronic acid | Aryl-substituted indole |

| Heck Coupling | Pd(OAc)₂ / Ligand | Alkene | Alkenyl-substituted indole |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Alkynyl-substituted indole |

Radical-Mediated Transformations and Mechanistic Pathways

Radical reactions offer a complementary approach to the functionalization of indoles, often with unique reactivity patterns compared to ionic reactions. nih.gov The indole nucleus can participate in radical reactions through various mechanisms.

Radical Addition to the Indole Ring: The electron-rich indole system can be attacked by electrophilic radicals. The C3 position is generally the most nucleophilic and a common site for radical attack. However, the presence of the carboximidate group at C3 in this compound would likely direct radical addition to other positions, such as C2 or the benzene (B151609) ring.

Hydrogen Atom Abstraction (HAT): Radicals can abstract a hydrogen atom from the N-H bond of the indole, generating an indolyl radical. This radical can then participate in subsequent coupling or cyclization reactions.

Mechanistic Pathways: Radical reactions involving indoles often proceed through chain mechanisms. An initiator generates a radical species, which then reacts with the indole substrate. The resulting indolyl radical can then propagate the chain. Photoredox catalysis has emerged as a powerful tool for initiating radical reactions of indoles under mild conditions. rsc.org Mechanistic studies, often employing techniques like EPR spectroscopy, have been crucial in elucidating the nature of the radical intermediates and the reaction pathways. nih.gov

The imidate moiety itself could also be a site for radical reactions. For example, radical-mediated intramolecular C(sp³)–H amidation of alkylimidates has been reported, suggesting that if the methyl group of the imidate ester were replaced with a suitable alkyl chain, intramolecular cyclization could be possible.

Applications of Methyl 1h Indole 3 Carboximidate in Complex Organic Synthesis

As a Versatile Building Block for Substituted Indole (B1671886) Derivatives

The reactivity of the carboximidate functional group makes methyl 1H-indole-3-carboximidate an exceptional precursor for various C3-functionalized indoles. The imidate can be readily converted into other functional groups through nucleophilic attack at the electrophilic imino carbon.

Key transformations include:

Hydrolysis to Esters: In the presence of water, this compound undergoes hydrolysis to yield methyl 1H-indole-3-carboxylate, a common and stable derivative used in numerous synthetic applications. wikipedia.orgwikipedia.org

Conversion to Amides: Reaction with various primary or secondary amines can lead to the formation of N-substituted 1H-indole-3-carboxamides. These amide derivatives are prevalent in biologically active molecules. arkat-usa.org

Formation of Orthoesters: Under acidic conditions with an excess of alcohol, the imidate can be converted into the corresponding indole-3-orthoester, a protected form of the carboxylic acid. wikipedia.org

This flexibility allows chemists to access a range of C3-substituted indoles from a single, highly reactive intermediate, streamlining synthetic pathways toward complex target molecules, including those with potential pharmacological activity. nih.govunmc.edu

Role in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The true synthetic power of this compound is demonstrated in its use as a linchpin for constructing complex nitrogen-containing heterocycles. The imidate provides a reactive handle that can be transformed into a key structural element, such as an amidine, which then participates in subsequent cyclization reactions.

One of the most fundamental reactions of this compound is its conversion to 1H-indole-3-carboxamidines. This is typically achieved by reacting the imidate (often generated in situ) with ammonia (B1221849) or a primary or secondary amine. wikipedia.org The reaction proceeds via nucleophilic attack of the amine on the imidate carbon, followed by the elimination of methanol (B129727).

This reaction is highly modular, allowing for the synthesis of a wide array of N-substituted indole-3-carboxamidines by simply varying the amine component. unimi.it These indole-3-carboxamidines are valuable intermediates in their own right for building more complex heterocyclic systems.

| Reactant | Product |

| Ammonia | 1H-Indole-3-carboxamidine |

| Primary Amine (R-NH₂) | N-alkyl/aryl-1H-indole-3-carboxamidine |

| Secondary Amine (R₂NH) | N,N-dialkyl/diaryl-1H-indole-3-carboxamidine |

This interactive table illustrates the synthesis of various amidines from the common imidate precursor.

Furthermore, reaction with nitrogen-rich nucleophiles like hydrazine (B178648) or aminoguanidine (B1677879) can lead to the formation of corresponding hydrazidines or guanidine (B92328) derivatives, respectively, further expanding the synthetic utility of the parent imidate.

The 1H-indole-3-carboxamidine, readily prepared from this compound, is a key synthon for building pyrimidine (B1678525) and quinazoline (B50416) rings fused or attached to the indole core.

Pyrimidines: Indole-substituted pyrimidines can be synthesized through the cyclocondensation of 1H-indole-3-carboxamidine with 1,3-dielectrophilic partners. Common methods include the reaction with β-diketones, β-keto esters, or α,β-unsaturated ketones. rsc.orgslideshare.netrsc.org These reactions, often referred to as Pinner-type pyrimidine syntheses, construct the six-membered ring by forming two new carbon-nitrogen bonds. organic-chemistry.org

Quinazolines: The indole-3-carboxamidine moiety can serve as the N-C-N fragment for the construction of quinazoline systems. For instance, reaction with 2-aminobenzophenones can yield 2-(1H-indol-3-yl)quinazoline derivatives. nih.gov Additive-controlled C-H activation strategies using N-arylamidines have also been developed to selectively synthesize quinazoline scaffolds. rsc.org These methods provide access to complex fused systems like indolo[1,2-c]quinazolines. frontiersin.org

This compound and its derivatives serve as precursors for five-membered heterocycles like imidazoles and oxazoles.

Imidazoles: While direct synthesis from the imidate can be envisaged, a common route involves using the precursor, 1H-indole-3-carbonitrile. For example, condensation of lithiated anisylsulfanylmethylisocyanide (Asmic) with 1-methyl-1H-indole-3-carbonitrile has been shown to produce the corresponding indole-substituted imidazole. nih.gov The imidate, being an activated form of the nitrile, is a logical substrate for such cycloaddition strategies. organic-chemistry.orgresearchgate.net

Oxazoles: The synthesis of indole-substituted oxazoles can be achieved through various established methods, often using a derivative of the imidate. A plausible pathway involves the reaction of 1H-indole-3-carboxamidine (from the imidate) with an α-haloketone (a variation of the Robinson-Gabriel synthesis). Alternatively, direct reaction of the imidate with reagents like tosylmethyl isocyanide (TosMIC) in a van Leusen-type reaction could provide access to these scaffolds. organic-chemistry.orgmdpi.com Research has also demonstrated the synthesis of complex 1,3-oxazole sulfonamides, highlighting the importance of this heterocyclic core. nih.gov

The reactivity of C3-functionalized indoles, including the imidate and its derived amidine, makes them suitable for constructing intricate fused and spirocyclic systems.

Fused Systems: Intramolecular reactions are a powerful strategy for building fused heterocyclic rings onto the indole core. By tethering a nucleophilic or reactive group to the amidine nitrogen derived from the imidate, subsequent intramolecular cyclization onto the indole C2 position can lead to fused polycyclic frameworks. rsc.org Such strategies have been used to create systems like α-carbolines and indolo[1,2-c]quinazolines. frontiersin.orgrsc.org

Spirocyclic Systems: The C3 position of indole is a common site for the formation of spirocycles, which are three-dimensional structures found in many natural products. rsc.orgnih.gov Reactions involving the cyclization of an intermediate onto the indole C3-position can generate a spirocyclic indoline (B122111) or oxindole (B195798). The electrophilic nature of the imidate carbon could be exploited in reactions with bifunctional reagents to initiate cascades leading to these complex spiro-architectures.

Precursor for Advanced Organic Scaffolds

The true value of this compound lies in its role as a gateway to advanced organic scaffolds with significant potential in various scientific fields. The heterocycles synthesized from this intermediate—such as indolyl-pyrimidines, -quinazolines, -imidazoles, and -oxazoles—are not merely synthetic curiosities; they are privileged structures in medicinal chemistry. researchgate.netresearchgate.net

Many of these scaffolds have been investigated for a wide range of biological activities, including as antimicrobial agents and tubulin polymerization inhibitors for anticancer applications. nih.govnih.gov By providing an efficient entry point to these complex and functionally rich molecular frameworks, this compound establishes itself as a pivotal precursor in the development of new therapeutics and advanced materials.

Synthesis of Bisindolyl Systems and Related Structures

Bis(indolyl)methanes (BIMs) and related bisindolyl structures are a prominent class of compounds found in nature and are recognized for their wide range of biological activities. Their synthesis is a focal point in organic chemistry. The most common method for constructing the BIM framework is the electrophilic substitution reaction of two indole molecules with an electrophile, typically an aldehyde or a ketone, often promoted by a Brønsted or Lewis acid catalyst. researchgate.netnih.gov

While direct use of this compound for this purpose is not extensively documented, it can be envisioned as a valuable precursor to the necessary electrophilic component. The carboximidate moiety could be hydrolyzed under acidic conditions to generate an intermediate indole-3-carbaldehyde. This in-situ generated aldehyde would then readily react with another molecule of a nucleophilic indole present in the reaction mixture to afford a bis(indolyl)methane. This two-step, one-pot process would involve the initial conversion of the imidate to the aldehyde, which then serves as the linchpin for the subsequent coupling reaction.

The reaction conditions for the coupling of indoles with aldehydes are well-established and employ a variety of catalytic systems, as detailed in the table below.

Table 1: Catalytic Systems for the Synthesis of Bis(indolyl)methanes from Indoles and Aldehydes

| Catalyst | Solvent | Conditions | Yield Range |

| Succinic Acid | Water | Microwave Irradiation | Excellent |

| Fe³⁺-Montmorillonite K10 | Solvent-free | Mild | Excellent |

| Solid Superacid SO₄²⁻/TiO₂ | Various | --- | Excellent |

| Potassium tert-Butoxide | --- | --- | Up to 77% nih.gov |

| Zeokarb-225 | --- | --- | High |

This table summarizes various catalysts reported for the synthesis of bis(indolyl)methanes, a potential application following the derivatization of this compound. researchgate.netnih.gov

Derivatization to Indole-3-Carbaldehyde and Carboxylic Acid Derivatives

The carboximidate functional group is a close relative of carboxylic acids and their esters, and its reactivity can be harnessed to produce these important derivatives. khanacademy.org The hydrolysis of this compound would serve as the most direct pathway to other valuable indole-3-substituted building blocks.

Mild acidic hydrolysis of the carboximidate is expected to yield methyl 1H-indole-3-carboxylate. This reaction transforms the imidate into the more common and stable ester functional group, which is a key intermediate for many synthetic routes. nih.gov Further hydrolysis of this ester, typically under basic conditions followed by acidic workup, would furnish the parent indole-3-carboxylic acid. unmc.edu

Alternatively, the functional group at the C3 position can be manipulated through reduction. While direct reduction of the carboximidate is conceivable, a more standard and controllable approach would involve the reduction of its ester or acid derivative. For instance, the robust reducing agent lithium aluminum hydride (LiAlH₄) is commonly used to reduce carboxylic esters to primary alcohols. youtube.com Thus, reduction of methyl 1H-indole-3-carboxylate would produce indole-3-methanol. Subsequent mild oxidation of this alcohol would provide access to indole-3-carbaldehyde, a crucial synthon in its own right. researchgate.netorgsyn.org The Vilsmeier-Haack reaction is a classic method for producing indole-3-carbaldehyde directly from indole, highlighting the importance of this derivative. researchgate.net

Table 2: Plausible Derivatization Reactions of this compound

| Starting Material | Reagents/Conditions | Product |

| This compound | H₃O⁺ (mild hydrolysis) | Methyl 1H-indole-3-carboxylate |

| Methyl 1H-indole-3-carboxylate | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Indole-3-carboxylic acid |

| Methyl 1H-indole-3-carboxylate | 1. LiAlH₄, THF; 2. H₂O | Indole-3-methanol |

| Indole-3-methanol | Mild Oxidant (e.g., PCC, MnO₂) | Indole-3-carbaldehyde |

This table outlines potential synthetic transformations to convert this compound into other key indole derivatives.

Regioselective and Stereoselective Synthetic Transformations

Control over regiochemistry and stereochemistry is paramount in modern organic synthesis for the construction of complex molecular architectures with defined biological functions.

Regioselectivity

The indole nucleus has distinct regions of reactivity. The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, in this compound, this position is already substituted. The carboximidate group, similar to a carboxyl or ester group, is electron-withdrawing, which deactivates the pyrrole (B145914) ring towards further electrophilic substitution. Consequently, electrophilic aromatic substitution reactions are directed to the benzene (B151609) portion of the indole ring. beilstein-journals.org Studies on the closely related methyl indole-3-carboxylate (B1236618) have shown that electrophilic attack, such as bromination, occurs regioselectively at the C5 and C6 positions. It is highly probable that this compound would follow the same regiochemical pattern, making it a useful substrate for synthesizing 5- and 6-substituted indoles.

Table 3: Predicted Regioselectivity of Electrophilic Attack on this compound

| Reaction Type | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ | 5-Bromo and 6-Bromo derivatives |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro and 6-Nitro derivatives |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | 5-Acyl and 6-Acyl derivatives |

This table predicts the outcome of electrophilic substitution reactions based on the known reactivity of 3-acylindoles.

Stereoselectivity

Many biologically active indole derivatives are chiral, and their activity is often dependent on their specific stereochemistry. Synthetic transformations that create new stereocenters must therefore be controlled to produce the desired stereoisomer. While no stereoselective reactions have been specifically reported for this compound, advanced catalytic methods are often employed to control stereochemistry in indole chemistry. For example, iridium-catalyzed enantioselective reverse prenylation of 3-substituted indoles has been developed to furnish complex chiral products with high enantioselectivity. acs.org Should a reaction involving this compound generate a new chiral center, for instance through addition to the C=N bond of the imidate or functionalization of a side chain, similar asymmetric catalytic strategies would be essential to achieve stereocontrol.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is no available literature detailing quantum chemical calculations, such as Hartree-Fock or post-Hartree-Fock methods, performed specifically on methyl 1H-indole-3-carboximidate. Consequently, data regarding its electronic properties (e.g., molecular orbital energies, electron density distribution, electrostatic potential maps) and predicted reactivity based on these calculations are not present in published research. While such studies are common for other indole (B1671886) derivatives to understand their electrophilic and nucleophilic sites, this specific compound has not been the subject of such analysis.

Mechanistic Investigations through Computational Modeling (e.g., DFT Calculations)

No studies were found that employ Density Functional Theory (DFT) calculations to investigate the reaction mechanisms involving this compound. DFT is a standard tool for modeling reaction pathways, transition states, and activation energies. Research on related indole structures often uses DFT to elucidate synthetic mechanisms, but these investigations have not been extended to reactions where this compound acts as a reactant, intermediate, or product. For instance, while the mechanism for the formation of pyrano[3,2-b]indoles has been studied using DFT, the specific imidate was not part of this research. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Imidates

A search for conformational analyses or molecular dynamics (MD) simulations for this compound returned no results. Such studies would provide insight into the molecule's flexibility, preferred three-dimensional structures, and interactions with solvent molecules over time. This information is crucial for understanding its physical properties and potential biological interactions, but the research has not been published.

Prediction of Spectroscopic Properties for Mechanistic Elucidation

Computational methods are often used to predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) to help confirm chemical structures and elucidate reaction mechanisms. However, there are no available studies that report the theoretical prediction of spectroscopic properties for this compound for the purpose of mechanistic elucidation.

Advanced Methodologies in Research on Methyl 1h Indole 3 Carboximidate

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

For instance, in the synthesis of related indole (B1671886) compounds, attenuated total reflectance (ATR)-FTIR spectroscopy has been effectively used to follow the concentration of reactants, intermediates, and products in real-time. mdpi.com The characteristic vibrational frequencies of specific functional groups, such as the C=N stretch of the imidate and the N-H stretch of the indole ring, can be monitored to track the conversion of starting materials to the final product. This continuous data stream allows for the precise determination of reaction endpoints and the optimization of reaction conditions.

Kinetic studies, informed by in-situ spectroscopic data, can reveal the order of the reaction, activation energies, and the influence of catalysts or reaction parameters. While specific kinetic data for the formation of methyl 1H-indole-3-carboximidate is not extensively published, the principles of applying in-situ spectroscopy to similar reactions, such as the formation of indole-3-carboxaldehyde (B46971) oximes, demonstrate the utility of these methods. orgsyn.org By plotting the change in concentration of key species over time, a detailed kinetic profile of the reaction can be constructed.

Table 1: Application of In-Situ Spectroscopic Techniques in Reaction Monitoring

| Spectroscopic Technique | Information Obtained | Relevance to this compound Synthesis |

| ATR-FTIR Spectroscopy | Real-time concentration changes of reactants, intermediates, and products. | Monitoring the formation of the imidate C=N bond and consumption of starting materials. |

| Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds. | Probing the indole ring vibrations and changes in the substitution pattern. |

| In-Situ NMR Spectroscopy | Detailed structural information on species in the reaction mixture. | Identifying transient intermediates and determining reaction pathways. |

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Studies

Chromatographic techniques are indispensable for the separation of the target compound from reaction byproducts and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for the analysis of indole derivatives. nih.gov

In the context of this compound, a reversed-phase HPLC method would likely be developed for routine analysis and purification. The selection of the stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), and detector (e.g., UV-Vis at a wavelength where the indole chromophore absorbs) are critical for achieving good separation and sensitivity. The retention time of the compound serves as a qualitative identifier, while the peak area provides quantitative information about its concentration and purity.

Purity assessment is crucial for ensuring the quality of the synthesized compound. Quantitative analysis by HPLC with an internal or external standard can determine the exact percentage of this compound in a sample. researchgate.net Thin-layer chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography purification. nih.gov

Table 2: Chromatographic Methods for the Analysis of Indole Derivatives

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (280 nm) | Separation and Purity Assessment |

| Gas Chromatography | Phenyl-methylpolysiloxane | Helium | Flame Ionization Detector (FID) | Analysis of volatile derivatives |

| Thin-Layer Chromatography | Silica Gel 60 F254 | Ethyl Acetate/Hexane | UV light (254 nm) | Reaction Monitoring |

X-ray Crystallography for Structural Elucidation of Synthetic Intermediates and Products

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds, including the precise arrangement of atoms and their connectivity. This technique is the gold standard for the structural elucidation of novel synthetic intermediates and final products in the study of indole derivatives.

While a specific crystal structure for this compound is not publicly available, the methodology for obtaining such a structure would involve growing a single crystal of the compound of sufficient size and quality. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the electron density map of the molecule. This map is then used to build a model of the molecular structure, providing precise bond lengths, bond angles, and torsional angles.

The structural information obtained from X-ray crystallography is invaluable for confirming the successful synthesis of the target molecule and for understanding its stereochemistry and intermolecular interactions in the solid state. For example, the crystal structure of a related N-substituted indole-3-carboxaldehyde oxime revealed the specific syn or anti conformation of the oxime group, which has implications for its reactivity. orgsyn.org

Deuterium (B1214612) Labeling and Isotopic Studies for Mechanistic Probing

Deuterium (²H or D) labeling is a powerful technique used to trace the path of atoms through a reaction and to probe reaction mechanisms. By selectively replacing hydrogen atoms with deuterium in a reactant molecule, chemists can gain insights into bond-breaking and bond-forming steps.

In the context of reactions involving the indole core, such as the synthesis of this compound, deuterium labeling can be used to elucidate the mechanism of key steps. For instance, if the formation of the imidate involves the removal of a proton from the indole nitrogen, conducting the reaction with an N-deuterated indole would allow for the tracking of this deuterium atom. The presence or absence of deuterium in the product or byproducts can provide evidence for a specific mechanistic pathway.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with a non-deuterated substrate, can determine if a C-H or N-H bond cleavage is involved in the rate-determining step of the reaction. A significant KIE (kH/kD > 1) suggests that the bond to the isotope is broken in the slowest step of the reaction. For example, studies on the deuteration of indole-3-acetic acid have provided insights into the reactivity of the indole ring under acidic conditions. The synthesis of deuterated indole-3-carboxaldehydes has also been achieved, providing valuable building blocks for mechanistic studies and the synthesis of labeled bioactive molecules. researchgate.net

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The classical route to carboximidates is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgwikipedia.org For methyl 1H-indole-3-carboximidate, this would traditionally involve treating indole-3-carbonitrile with methanol (B129727) in the presence of anhydrous hydrogen chloride (HCl) gas. nrochemistry.comnih.gov While effective, this method suffers from harsh conditions and the use of hazardous reagents.

Future research is focused on developing greener and more efficient alternatives. researchgate.net Modern synthetic chemistry offers several avenues to improve upon the traditional Pinner reaction. Lewis acids, such as trimethylsilyl (B98337) triflate, have been shown to promote the reaction under milder conditions, avoiding the need for gaseous HCl. nih.govd-nb.info Furthermore, sustainable approaches aim to reduce waste and energy consumption. rsc.org This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient activation methods like microwave irradiation, which has been successfully applied to the synthesis of related indole-3-carboxylate (B1236618) derivatives. unina.it

The table below compares the classical Pinner reaction with potential modern, sustainable alternatives for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Classical Pinner Reaction | Modern & Sustainable Approaches |

|---|---|---|

| Catalyst | Anhydrous HCl (gas) | Lewis Acids (e.g., TMSOTf, Hf(OTf)₄), Green Catalysts |

| Solvent | Anhydrous Chloroform/Alcohol | Green Solvents (e.g., Ethanol), Solvent-free conditions |

| Conditions | Low temperatures (0 °C), anhydrous | Milder temperatures, potential for aqueous media |

| Activation | Protonation by strong acid | Lewis acid activation, Microwave irradiation |

| Drawbacks | Hazardous reagents, harsh conditions, stoichiometric acid | Catalyst cost, may require optimization for specific substrate |

| Advantages | Well-established | Increased safety, higher efficiency, reduced environmental impact |

This table is illustrative, based on established principles of imidate synthesis and green chemistry applied to related heterocycles.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

This compound is a versatile synthon due to the electrophilic nature of the imidate carbon. wikipedia.orgrsc.org The reactivity of this functional group provides a gateway to a wide range of other indole (B1671886) derivatives that are otherwise difficult to access.

Key reactivity patterns to be explored include:

Nucleophilic Substitution: Imidates readily react with various nucleophiles. Hydrolysis yields the corresponding ester (methyl 1H-indole-3-carboxylate), while reaction with ammonia (B1221849) or amines affords valuable indolyl amidines. wikipedia.orgnrochemistry.com Treatment with an excess of alcohol can produce orthoesters, which are themselves useful synthetic intermediates.

Cycloaddition and Annulation Reactions: The imidate functionality can participate in cyclization reactions to form new heterocyclic rings fused to or substituted on the indole core. rsc.org This allows for the construction of complex polycyclic systems, which are of significant interest in drug discovery. For instance, imidates can serve as precursors for nitrogen-containing heterocycles like oxazolines, imidazoles, and triazoles. rsc.org

Rearrangement Reactions: Under thermal or catalytic conditions, imidates can undergo rearrangements, such as the Chapman rearrangement, to form amides. wikipedia.org

Table 2: Potential Transformations of this compound

| Reagent | Product Type | Potential Application |

|---|---|---|

| Water (H₂O) | Ester | Conversion to methyl 1H-indole-3-carboxylate |

| Ammonia (NH₃) / Amines (RNH₂) | Amidine | Synthesis of bioactive compounds, ligand precursors |

| Alcohols (R'OH) | Orthoester | Protecting group, activated carboxylic acid equivalent |

| Hydrazine (B178648) (H₂NNH₂) | Amidrazone | Precursor to triazoles and other heterocycles |

This table outlines potential reactions based on the known general reactivity of the carboximidate functional group.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering enhanced safety, scalability, and efficiency. akjournals.comcam.ac.uk The synthesis of heterocycles, in particular, has benefited greatly from this technology. akjournals.com

The preparation of this compound is well-suited for a flow-based approach. A conceptual flow process could involve:

An initial reactor module for the synthesis of the indole-3-carbonitrile precursor.

An in-line introduction of a stream of methanolic HCl (which can be safely generated and used on demand in a flow system).

A residence time coil or packed-bed reactor where the Pinner reaction occurs.

An in-line purification or quenching module to isolate the Pinner salt or convert it directly to the free imidate.

This approach not only mitigates the hazards of handling bulk quantities of anhydrous HCl but also allows for rapid reaction optimization and the telescoping of multiple synthetic steps. akjournals.com Furthermore, integrating this process into fully automated platforms enables the high-throughput synthesis of a library of analogous imidates by varying the alcohol component, paving the way for rapid lead discovery programs. researchgate.netnih.gov

Potential Applications in Catalyst Design and Ligand Development

The indole scaffold is considered a "privileged" structure in chemistry, known for its ability to bind to numerous biological targets and to serve as a robust framework for ligands in catalysis. mdpi.commdpi.comorganic-chemistry.org The incorporation of an imidate group at the C3-position introduces additional coordination sites, creating a versatile platform for novel ligand design.

This compound possesses several potential coordination sites:

The indole nitrogen (N-H).

The imine nitrogen of the imidate group.

The oxygen atom of the imidate group.

This allows the molecule to act as a monodentate, bidentate, or even tridentate ligand, depending on the metal center and reaction conditions. preprints.org Indole-based ligands, including N-heterocyclic carbenes (NHCs), have been successfully used in a variety of metal-catalyzed reactions. nih.gov The unique steric and electronic properties of an indole-imidate ligand could lead to catalysts with novel reactivity and selectivity. For instance, coordination through the two nitrogen atoms could form a stable chelate ring, providing a scaffold for asymmetric catalysis. mdpi.comnih.gov

Table 3: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Mode | Donor Atoms | Potential Metal Center | Application Area |

|---|---|---|---|

| Monodentate | Imine-N | Pd, Cu, Rh | Cross-coupling, Hydrosilylation |

| Bidentate (N,N) | Indole-N, Imine-N | Ru, Ir, Co | Asymmetric Hydrogenation, C-H Activation |

This table presents hypothetical coordination modes based on the structure of the ligand and known principles of organometallic chemistry.

New Directions in Complex Molecule Synthesis and Scaffold Diversification

The ability to rapidly generate molecular diversity from a common starting material is a central goal of modern organic synthesis. The indole scaffold is a frequent starting point for such endeavors due to its prevalence in bioactive molecules. mdpi.comresearchgate.netnih.gov this compound is an ideal candidate for scaffold diversification strategies.

The reactive imidate handle can be transformed into a multitude of other functional groups and heterocyclic systems, as outlined in section 7.2. This allows chemists to "decorate" the indole core in novel ways. For example, converting the imidate to an amidine or a triazole introduces new vectors for hydrogen bonding and other intermolecular interactions, which is crucial for tuning the pharmacological properties of a molecule.

Furthermore, the imidate can be used in annulation strategies to build more complex, rigid structures. Recent work on the C-H activation of indole-3-carboxamides to form γ-carbolinones demonstrates the power of using C3-functionalized indoles to access intricate polycyclic scaffolds. acs.orgacs.org this compound could potentially undergo similar C-H activation/cyclization sequences, opening pathways to entirely new families of indole-based compounds with unique three-dimensional shapes and biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1H-indole-3-carboximidate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves esterification or amidoxime formation. For example, acid-catalyzed esterification (e.g., using H₂SO₄ in methanol under reflux) is a common approach for analogous indole carboxylates . Optimization may include adjusting catalyst concentration (e.g., 2 drops of H₂SO₄ vs. sodium acetate in acetic acid) and reaction duration (3–5 hours for reflux, monitored via TLC) . Purification often involves recrystallization from methanol or DMF/acetic acid mixtures .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Look for characteristic peaks such as C=O stretching (~1704 cm⁻¹ for esters) and N–H/O–H bonds (~3300 cm⁻¹ for imidate groups) .

- NMR : Confirm methyl ester protons (δ ~3.8–4.0 ppm in ¹H NMR) and indole aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR should show ester carbonyl signals at ~165–170 ppm .

Q. What are the key safety considerations when handling this compound?

- Methodology : Follow GHS guidelines for indole derivatives, including wearing PPE (gloves, goggles) due to potential skin/eye irritation. Use fume hoods during reflux steps to avoid exposure to volatile solvents (e.g., acetic acid, methanol) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SXRD) to determine precise molecular packing and hydrogen-bonding patterns (e.g., chains along the b-axis in analogous structures) . SHELXL refinement (e.g., validating R₁ values < 0.05) can resolve discrepancies in thermal stability or spectral anomalies caused by polymorphism .

Q. What computational and experimental strategies are effective in analyzing structure-activity relationships (SAR) for this compound in drug discovery?

- Methodology :

- Docking Studies : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes or receptors).

- SAR Experiments : Synthesize derivatives with substituents at positions 1, 5, or 6 (e.g., bromo, methoxy groups) and evaluate bioactivity via assays like MTT (cytotoxicity) or MIC (antimicrobial) .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of functional group introduction in this compound derivatives?

- Methodology : Compare acidic (H₂SO₄/methanol) vs. basic (sodium acetate/acetic acid) conditions. For example, H₂SO₄ promotes esterification at the 3-position, while sodium acetate may favor amidoxime formation . Monitor regioselectivity via HPLC or LC-MS.

Q. What advanced crystallographic tools (e.g., SHELX, ORTEP) are critical for resolving hydrogen-bonding networks in this compound crystals?

- Methodology :

- SHELXL : Refine hydrogen-bond parameters (distance/angle constraints) using .res files. Validate with CIF check reports .

- ORTEP-3 : Visualize molecular packing and hydrogen-bonding motifs (e.g., coplanar indole rings) to correlate with physicochemical properties .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound derivatives across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.